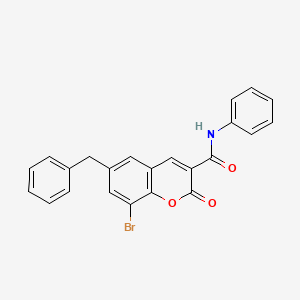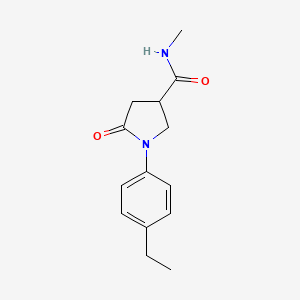![molecular formula C23H26ClNO2 B4966936 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. It was first synthesized in the early 1980s and has since become a widely used medication due to its proven efficacy and safety profile.
作用机制
Carvedilol hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system and decreases heart rate and blood pressure. It also has alpha-adrenergic blocking properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in heart rate, blood pressure, and cardiac output. It also has been shown to decrease the levels of circulating catecholamines, which are involved in the regulation of blood pressure and heart rate. Additionally, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been shown to improve left ventricular function and reduce the risk of adverse cardiovascular events.
实验室实验的优点和局限性
Carvedilol hydrochloride has several advantages for use in laboratory experiments, including its well-established safety profile, predictable pharmacokinetics, and availability in both oral and intravenous formulations. However, it also has several limitations, including its non-selective beta-blocking activity, which may lead to unwanted side effects, and its potential to interact with other medications.
未来方向
There are several potential future directions for research involving 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride, including the development of more selective beta-blockers with improved safety profiles, the investigation of its potential use in the treatment of other cardiovascular conditions, and the exploration of its potential use in the prevention and treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for predicting treatment response.
合成方法
The synthesis of 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride involves several steps, including the reaction of 1-(9H-carbazol-4-yloxy)-3-(4-methylphenoxy)propan-2-ol with benzylamine to form the intermediate 1-(benzyl(phenyl)amino)-3-(4-methylphenoxy)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, this compound hydrochloride.
科学研究应用
Carvedilol hydrochloride has been extensively studied for its therapeutic potential in various cardiovascular conditions. In addition to its use as an antihypertensive and anti-anginal agent, it has also been shown to have beneficial effects in the treatment of heart failure, atrial fibrillation, and myocardial infarction. Furthermore, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been investigated for its potential use in the prevention and treatment of cancer, as well as its neuroprotective effects in Alzheimer's disease.
属性
IUPAC Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-19-12-14-23(15-13-19)26-18-22(25)17-24(21-10-6-3-7-11-21)16-20-8-4-2-5-9-20;/h2-15,22,25H,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACRNMXVLBSMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)

![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)

![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)
